molecular formula C20H20Br2O2 B12048206 (Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid CAS No. 32953-81-4

(Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid

Cat. No.: B12048206
CAS No.: 32953-81-4
M. Wt: 452.2 g/mol
InChI Key: VJHYTULURZUAAF-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid is a synthetic organic compound characterized by the presence of two bromine atoms and two ethylphenyl groups attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid typically involves the bromination of a precursor compound. One common method involves the bromination of 4,4-bis(4-ethylphenyl)-2-butenoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the butenoic acid backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromine atoms can yield the corresponding dehalogenated compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted butenoic acids.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dehalogenated butenoic acids.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its interactions with biological molecules, such as amino-transferases, which are enzymes involved in amino acid metabolism . These interactions can provide insights into enzyme mechanisms and potential therapeutic applications.

Medicine

Research has explored the potential cytostatic properties of this compound, indicating its possible use in cancer treatment . Its ability to interact with specific enzymes and proteins makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coordination polymers, which have applications in electronics, catalysis, and materials science .

Mechanism of Action

The mechanism of action of (Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and ethylphenyl groups play a crucial role in binding to these targets, leading to changes in their activity. For example, the compound’s interaction with amino-transferases can alter their absorption and circular dichroism spectra, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid is unique due to its specific arrangement of bromine atoms and ethylphenyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

32953-81-4

Molecular Formula

C20H20Br2O2

Molecular Weight

452.2 g/mol

IUPAC Name

(Z)-2,3-dibromo-4,4-bis(4-ethylphenyl)but-2-enoic acid

InChI

InChI=1S/C20H20Br2O2/c1-3-13-5-9-15(10-6-13)17(18(21)19(22)20(23)24)16-11-7-14(4-2)8-12-16/h5-12,17H,3-4H2,1-2H3,(H,23,24)/b19-18-

InChI Key

VJHYTULURZUAAF-HNENSFHCSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)/C(=C(\C(=O)O)/Br)/Br

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)C(=C(C(=O)O)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.